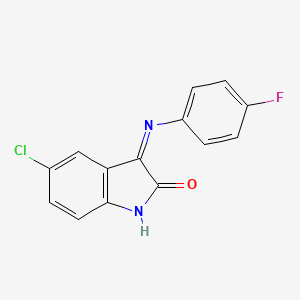

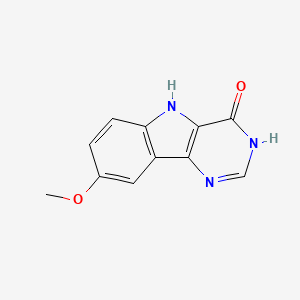

![molecular formula C11H12IN3O B1417579 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 705292-04-2](/img/structure/B1417579.png)

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Optimization

- 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives are integral in the synthesis of various chemical compounds. For example, Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the compound's role in receptor-targeted drug development (Altenbach et al., 2008).

Biological Interactions

- Sun Shaofa (2010) conducted a study on the interaction between a similar compound, 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones, and Bovine Serum Albumin. This research highlights the compound's significance in understanding protein-ligand interactions, which is crucial for drug design (Sun Shaofa, 2010).

Crystal Structure Analysis

- M. Kaur et al. (2012) studied the crystal structure of a related compound, providing insights into its molecular configuration and interactions. This type of research is fundamental for understanding the physical and chemical properties of such compounds (M. Kaur et al., 2012).

Anticancer Potential

- Research by A. Elgohary and E. E. El-Arab (2013) on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives tested as anticancer agents in the National Cancer Institute (USA) showcased their potential in cancer treatment. This emphasizes the compound's role in the development of novel anticancer drugs (A. Elgohary & E. E. El-Arab, 2013).

Advanced Materials Development

- Gasser et al. (2006) synthesized a new ferrocenyl uracil peptide nucleic acid monomer using a derivative of the compound, demonstrating its application in developing novel materials with potential biomedical uses (Gasser et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.

Result of Action

The result of the action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion .

Action Environment

The action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Propiedades

IUPAC Name |

2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRHMPIZUMMICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743672 | |

| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705292-04-2 | |

| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

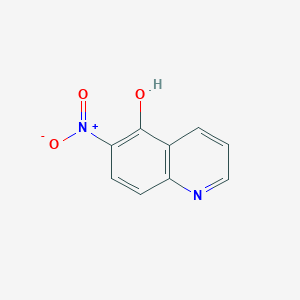

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

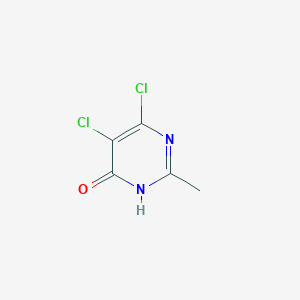

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

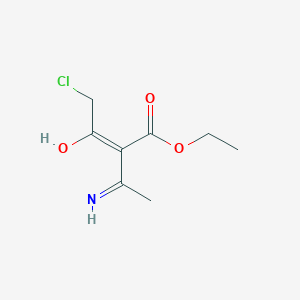

![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)